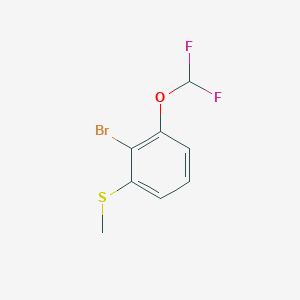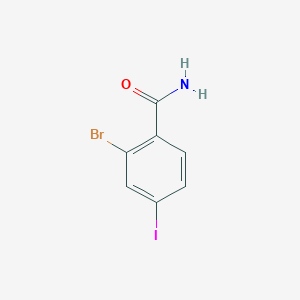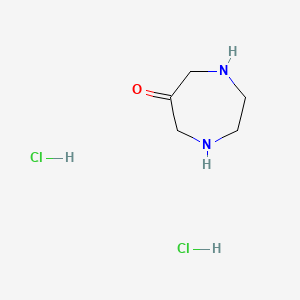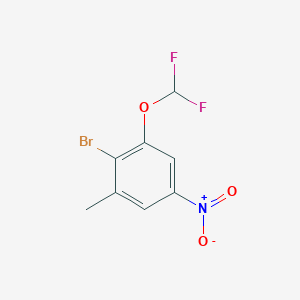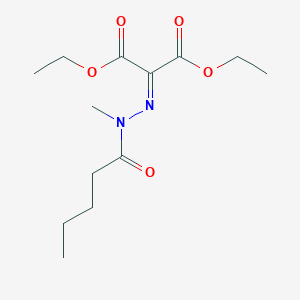
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
Descripción general
Descripción
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is a chemical compound with the molecular formula C13H22N2O5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Aplicaciones Científicas De Investigación
- Field : Materials Science
- Application : The compound is used in the growth of crystalline specimens for dielectric and electronic filters .
- Method : The single crystals of the compound were grown successfully and efficiently by the standard slow evaporation method .
- Results : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C for the compound. The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
- Field : Chemistry
- Application : The compound is used in the synthesis of diethyl malonate under the catalysis of expandable graphite .
- Method : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid .
- Results : Under the appropriate condition, yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
Dielectric and Electronic Filters
Catalysis
Antifungal Activity
- Field : Organic Chemistry
- Application : The compound is used in the alkylation of enolates .
- Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
- Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .
- Field : Organic Chemistry
- Application : The compound is used in the malonic ester synthesis .
- Method : The compound is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- Results : The malonic ester synthesis provides a route to a wide variety of carboxylic acids .
- Field : Food and Cosmetic Industry
- Application : The compound is used in the synthesis of artificial flavorings and perfumes .
- Method : The compound is synthesized from malonic acid and used in the formulation of various products .
- Results : The compound imparts an apple-like odor to the products it is used in .
Alkylation of Enolates
Malonic Ester Synthesis
Perfumes and Flavorings
- Field : Materials Science
- Application : The compound is used in the development of energy-efficient, high-performance sustainable adhesive systems .
- Method : The compound is used in the formulation of one-part cyanoacrylate (CA) adhesives that support a wide range of millwork applications . These adhesives are monomer-based and 100 percent reactive .
- Results : The adhesives demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems . They allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
- Field : Pharmaceutical Industry
- Application : The compound is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Method : The compound is synthesized from malonic acid and used in the formulation of various pharmaceutical products .
- Results : The compound is used to produce a variety of pharmaceutical products, including sedatives, anticonvulsants, and vitamins .
- Field : Organic Chemistry
- Application : The compound is used in the alkylation of enolates .
- Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
- Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .
Adhesive Systems
Synthesis of Barbiturates and Vitamins
Alkylation of Enolates
Propiedades
IUPAC Name |
diethyl 2-[methyl(pentanoyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-8-9-10(16)15(4)14-11(12(17)19-6-2)13(18)20-7-3/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRWGKFALAIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)N=C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)
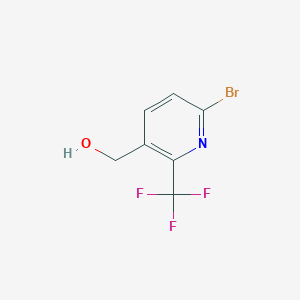
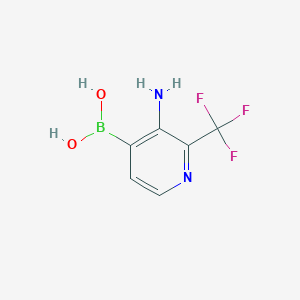
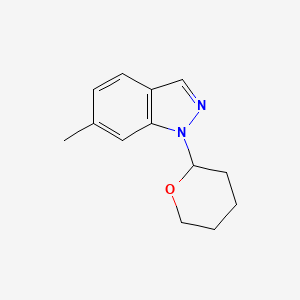
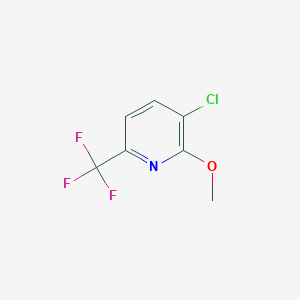
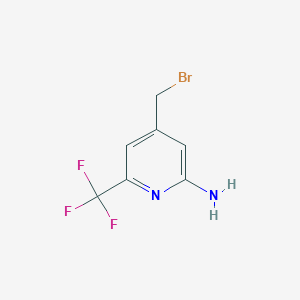
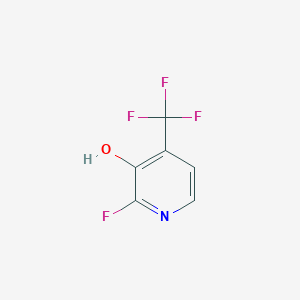
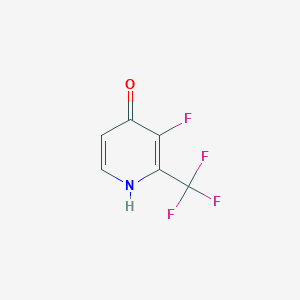
![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
